Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate
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Overview
Description
Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents. The presence of the fluorophenyl group in this compound enhances its pharmacological properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate typically involves the reaction of 4-fluorophenylpiperazine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its use as an anxiolytic or antipsychotic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets in the body. The fluorophenyl group enhances its binding affinity to certain receptors, such as serotonin or dopamine receptors, which are involved in the regulation of mood and behavior. The compound may act as an agonist or antagonist at these receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate
- 4-(4-Fluorophenyl)piperazine
- 4-(4-Bromophenyl)piperazine
Uniqueness
Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate is unique due to the presence of the ethyl ester group, which can be easily modified to introduce different functional groups. This makes it a versatile intermediate for the synthesis of a wide range of piperazine derivatives with diverse biological activities .
Properties
IUPAC Name |
ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-2-19-14(18)11-16-7-9-17(10-8-16)13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACKSBIPBQOEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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